molecular formula C4H5N3O2 B075420 Cyanoacetylurea CAS No. 1448-98-2

Cyanoacetylurea

Cat. No. B075420
M. Wt: 127.1 g/mol
InChI Key: QJGRPCPCQQPZLZ-UHFFFAOYSA-N
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Patent
US06090970

Procedure details

Cyanoacetylurea (51.6 g) was suspended in acetone (516 ml), and acetic acid (4.8 g) and ammonium acetate (3.2 g) were added. This suspension was subjected to catalytic hydrogenation in the presence of 5% palladium carbon (4.1 g, 50% wet product) under normal pressure at 40° C. for 5 hours. The reaction mixture was refluxed under heating to dissolve an insoluble matter, and the catalyst was filtered off. The obtained filtrate was concentrated to a half, and water (258 ml) was added to the filtrate to allow precipitation of crystals. The crystals were collected by filtration to give crystals of N-(2-cyano-3-methylbutanoyl)urea (yield 62.5 g).
Quantity
51.6 g
Type
reactant
Reaction Step One
Quantity
4.8 g
Type
reactant
Reaction Step Two
Quantity
3.2 g
Type
reactant
Reaction Step Two
Quantity
516 mL
Type
solvent
Reaction Step Three
Name
palladium carbon
Quantity
4.1 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([CH2:3][C:4]([NH:6][C:7]([NH2:9])=[O:8])=[O:5])#[N:2].[C:10](O)(=O)[CH3:11].[C:14]([O-])(=O)C.[NH4+]>CC(C)=O.[C].[Pd]>[C:1]([CH:3]([CH:10]([CH3:11])[CH3:14])[C:4]([NH:6][C:7]([NH2:9])=[O:8])=[O:5])#[N:2] |f:2.3,5.6|

Inputs

Step One
Name
Quantity
51.6 g
Type
reactant
Smiles
C(#N)CC(=O)NC(=O)N
Step Two
Name
Quantity
4.8 g
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
3.2 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Step Three
Name
Quantity
516 mL
Type
solvent
Smiles
CC(=O)C
Step Four
Name
palladium carbon
Quantity
4.1 g
Type
catalyst
Smiles
[C].[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed
TEMPERATURE
Type
TEMPERATURE
Details
under heating
DISSOLUTION
Type
DISSOLUTION
Details
to dissolve an insoluble matter
FILTRATION
Type
FILTRATION
Details
the catalyst was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
The obtained filtrate was concentrated to a half, and water (258 ml)
ADDITION
Type
ADDITION
Details
was added to the filtrate
CUSTOM
Type
CUSTOM
Details
precipitation of crystals
FILTRATION
Type
FILTRATION
Details
The crystals were collected by filtration

Outcomes

Product
Name
Type
product
Smiles
C(#N)C(C(=O)NC(=O)N)C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 62.5 g
YIELD: CALCULATEDPERCENTYIELD 889.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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